molecular formula C16H14N4O3S B2718580 3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034483-56-0

3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2718580
CAS No.: 2034483-56-0
M. Wt: 342.37
InChI Key: XIOKBJRRTVPKTN-UHFFFAOYSA-N
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Description

3-Cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic organic compound designed for research and development applications. This chemical features a benzamide scaffold linked to a 1,2,5-thiadiazole 1,1-dioxide (sulfam) core, a structure known to contribute to significant biological activity. The integration of the 3-cyano benzamide moiety is a common strategy in medicinal chemistry to optimize a compound's binding affinity and pharmacokinetic properties. Compounds containing the 1,2,5-thiadiazole nucleus and its derivatives are of high interest in pharmaceutical research due to their diverse pharmacological profiles. Recent studies on structurally related molecules have shown potential in areas such as antidepressant activity through modulation of monoamine oxidase A (MAO-A) and serotonergic pathways , as well as potent anticancer properties via inhibition of specific kinase targets . The 2-amino-1,3,4-thiadiazole scaffold, a related heterocycle, is also well-established as a privileged structure in drug discovery for developing antimicrobial, anticonvulsant, and enzyme-inhibiting agents . This reagent is provided as a high-purity solid and is intended for research purposes only. It is not approved for use in humans or animals and should be handled by qualified laboratory personnel following appropriate safety protocols. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3-cyano-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-19-14-7-6-13(9-15(14)20(2)24(19,22)23)18-16(21)12-5-3-4-11(8-12)10-17/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOKBJRRTVPKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiadiazole ring and a cyano group. The presence of these functional groups is believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

In silico molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The binding affinity of the compound to 5-LOX has been reported to be significantly higher than that to cyclooxygenase (COX) enzymes, indicating a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Compound Binding Energy (Kcal/mol) Ki Inhibition Constant (nM)
This compound-9.0243.23
Celecoxib-12.312.23
Licofelone-8.73443.88

Anticancer Potential

The selective inhibition of 5-LOX by this compound may also confer anticancer properties. Studies have shown that 5-LOX inhibitors can reduce tumor growth in various cancer models . The ability of the compound to modulate inflammatory pathways suggests it may play a role in cancer therapy.

Case Studies

A notable study investigated the effects of various thiadiazole derivatives, including our compound of interest, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and proliferation rates in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide:

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

  • Structure: Benzamide core with a 3-cyano group and a 1,3-diphenylpyrazole substituent.
  • Target/Activity: Positive allosteric modulator (PAM) of mGluR5. Enhances NMDA receptor-mediated field potentials and restores mGluR5-dependent signaling in Shank3-deficient neurons .
  • Key Findings: Restored mGluR5-mediated ERK1/2 phosphorylation and normalized miniature excitatory postsynaptic current (mEPSC) frequency in neuronal models .
  • Differentiation: Unlike the target compound, CDPPB lacks the benzo[c]thiadiazole moiety but shares the benzamide scaffold and cyano group, highlighting the importance of the pyrazole ring for mGluR5 activity.

1-(Benzo[c][1,2,5]Thiadiazol-5-yl)-N-Methylpropan-2-amine (TDMA)

  • Structure : Benzo[c]thiadiazole core with an N-methylpropan-2-amine substituent.
  • Differentiation : Shares the benzo[c]thiadiazole scaffold but lacks the benzamide and sulfone groups, suggesting divergent pharmacological targets.

4-(Benzo[c][1,2,5]Thiadiazol-5-yl)-3-(6-Methylpyridin-2-yl)Pyrazole Derivatives

  • Structure : Pyrazole ring fused with benzo[c]thiadiazole and substituted with a methylpyridinyl group.
  • Target/Activity : Antifibrotic agents evaluated in preclinical models .
  • Key Findings: Demonstrated efficacy in reducing fibrosis markers, with structural optimization focusing on pyrazole and thieno-pyridine substituents .
  • Differentiation : Incorporates a pyrazole ring instead of a benzamide, emphasizing the role of heterocyclic diversity in target specificity.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

  • Structure : Benzamide core with a 5-chlorothiazole substituent.
  • Target/Activity : Antimicrobial agent targeting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .
  • Key Findings :
    • Inhibits PFOR via amide anion conjugation between the benzene and thiazole rings .
  • Differentiation : Replaces the benzo[c]thiadiazole group with a thiazole ring, underscoring the impact of heterocycle choice on antimicrobial vs. neurological activity.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target/Activity Efficacy/Findings
Target Compound Benzamide + benzo[c]thiadiazole 3-Cyano, 1,3-dimethyl, 2,2-dioxido Hypothesized mGluR5/antifibrotic Limited direct data; inferred from analogs
CDPPB Benzamide + diphenylpyrazole 3-Cyano, 1,3-diphenyl mGluR5 PAM Restores neuronal signaling
TDMA Benzo[c]thiadiazole + amine N-Methylpropan-2-amine Serotonergic (bioisostere) Synthesis described
4-(Benzo[c]thiadiazol-5-yl)pyrazole derivatives Pyrazole + benzo[c]thiadiazole 6-Methylpyridin-2-yl Antifibrotic Reduced fibrosis markers
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole 5-Chloro, 2,4-difluoro Antimicrobial (PFOR inhibitor) Inhibits anaerobic metabolism

Key Research Findings and Implications

  • Structural Insights : The benzo[c]thiadiazole moiety enhances metabolic stability and target engagement in antifibrotic and antimicrobial analogs, while the benzamide-pyrazole combination in CDPPB optimizes mGluR5 modulation .
  • Pharmacological Diversity: Minor structural changes (e.g., replacing thiadiazole with thiazole or pyrazole) drastically alter biological targets, emphasizing the need for precise medicinal chemistry optimization.
  • Therapeutic Potential: The target compound’s sulfone and cyano groups may improve solubility and binding affinity compared to CDPPB, warranting further investigation in neurological models .

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